Lycorenine

概要

説明

Lycorenine is an alkaloid that exhibits vasodepressor action, anticancer, and antibacterial activities . It inhibits cell viability, with IC 50 s of 0.8 and 1.2 μg/mL for LMTK and HEPG2 cells, respectively .

Synthesis Analysis

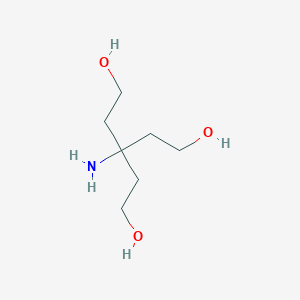

The biosynthesis of Lycorenine-type Amaryllidaceae alkaloids starts with the hydroxylation of norpluviine followed by a series of modifications including methylation, oxidation, reduction, etc .

Molecular Structure Analysis

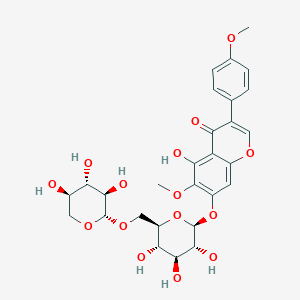

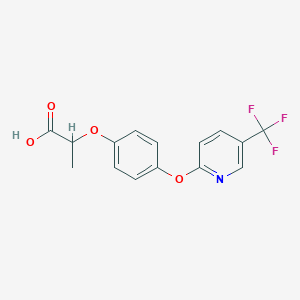

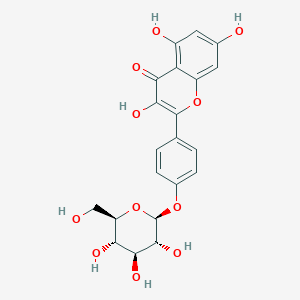

The molecular formula of Lycorenine is C18H23NO4 . The molecular weight is 317.38 .

Chemical Reactions Analysis

Lycorenine-type alkaloids have been shown to undergo in vitro rearrangements to lycorine-type alkaloids .

Physical And Chemical Properties Analysis

Lycorenine has a molecular weight of 317.38 . It is a crystalline substance .

科学的研究の応用

Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of Lycorenine:

Anticancer Activity

Lycorenine has been studied for its potential anticancer properties. Research suggests that it may inhibit the growth of certain cancer cells .

Neuroprotective Effects

There is evidence to suggest that Lycorenine may have neuroprotective effects, which could be beneficial in treating neurological disorders .

Antibacterial Properties

Lycorenine has shown antibacterial activity in some studies, indicating its potential use in combating bacterial infections .

Vasodepressor Mechanism

Cholinesterase Inhibition

Lycorenine may also play a role in cholinesterase inhibition, which is significant in the context of treating diseases like Alzheimer’s .

Analgesic and Anti-inflammatory Effects

Some studies have indicated that Lycorenine can have analgesic and anti-inflammatory effects, making it a candidate for pain and inflammation management .

作用機序

- Primary Targets : Lycorenine has been studied in the context of glioblastoma (GBM), a highly aggressive brain tumor. Through network pharmacology and molecular docking, researchers identified key target genes related to GBM that interact with lycorenine. These targets include AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR .

- Lycorenine interacts with its targets, inducing various changes. Notably, it:

- Lycorenine impacts multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5aR,7S,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3/t13-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYYSQODIQWPDO-PILAGYSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4[C@H](O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963901 | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lycorenine | |

CAS RN |

477-19-0 | |

| Record name | (5aR,7S,11bS,11cS)-1,2,3,5,5a,7,11b,11c-Octahydro-9,10-dimethoxy-1-methyl[2]benzopyrano[3,4-g]indol-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of lycorenine's vasodepressor action?

A1: Lycorenine's blood pressure-lowering effect is primarily attributed to its alpha-adrenergic blocking activity, coupled with its ability to reduce spontaneous sympathetic nerve activity. [] Additionally, it has been observed to induce bradycardia by influencing vagal activity. []

Q2: Does lycorenine exhibit tachyphylaxis, and if so, what is the underlying mechanism?

A2: Yes, lycorenine demonstrates tachyphylaxis, meaning its effect diminishes with repeated administrations. This phenomenon is linked to the sustained alpha-adrenergic blocking activity of lycorenine even after the initial vasodepressor effect subsides. [] The persistence of this blocking action contributes to the development of tachyphylaxis.

Q3: What is the molecular formula and weight of lycorenine?

A3: Lycorenine has a molecular formula of C18H21O5N and a molecular weight of 331.37 g/mol.

Q4: Which spectroscopic techniques are helpful in identifying and characterizing lycorenine?

A4: NMR spectroscopy, particularly 2D NMR techniques, is invaluable for the complete structural assignment of lycorenine. [] Additionally, GC/MS [] and infrared spectroscopy [] can aid in identifying and characterizing this alkaloid.

Q5: Have computational methods been employed in lycorenine research?

A5: Yes, in silico studies, specifically molecular docking and molecular dynamics simulations, have been utilized to investigate the potential of lycorenine and related Amaryllidaceae alkaloids as inhibitors of SARS-CoV-2 main protease (Mpro) and the host receptor TMPRSS2. [] These computational approaches provide insights into potential binding affinities and interactions.

Q6: How does the structure of lycorenine relate to its vasodepressor activity?

A6: While specific structural modifications and their impact on vasodepressor activity are not extensively discussed in the provided research, it has been noted that the development of tachyphylaxis is linked to the persistence of lycorenine's alpha-adrenergic blocking action. [] This suggests that structural features responsible for this blocking activity are crucial for its vasodepressor effect. Further research focusing on specific structural modifications is needed to establish a comprehensive SAR profile for lycorenine's vasodepressor activity.

Q7: Are there any studies on modifying lycorenine's structure to enhance its antimalarial activity?

A7: Yes, there have been investigations into creating semisynthetic derivatives of lycorenine to improve its antimalarial properties. [] The specific structural modifications and their impact on activity would be detailed in the referenced study.

Q8: What were some early observations regarding the biological activity of lycorenine?

A8: Early research highlighted lycorenine's vasodepressor effects in rats. [] Studies also explored its potential hypotensive effects in different animal models, including dogs. []

Q9: How has the understanding of lycorenine's biosynthesis evolved?

A9: Early research utilizing tracer experiments shed light on the stereochemistry involved in the biosynthesis of lycorenine and related alkaloids like haemanthidine. [] These studies provided crucial information on the incorporation of precursors like protocatechualdehyde and the stereospecific hydrogen removal during the formation of lycorenine. Further research focused on the conversion of norpluviine to lycorenine, revealing the specific hydrogen atom lost during this transformation. []

Q10: How does lycorenine research bridge different scientific disciplines?

A10: Lycorenine research inherently integrates various scientific disciplines. The initial isolation and structural characterization of lycorenine from natural sources like Lycoris radiata involve techniques from natural product chemistry, phytochemistry, and analytical chemistry, employing methods like chromatography and spectroscopy. [, , , ] Subsequent investigations into its pharmacological activities necessitate collaboration with pharmacology, biochemistry, and potentially toxicology. [, , ] Furthermore, the exploration of lycorenine's therapeutic potential, such as its antiviral activity against SARS-CoV-2, requires expertise in virology and medicinal chemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)

![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)